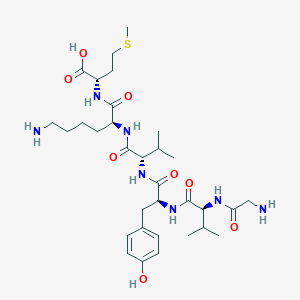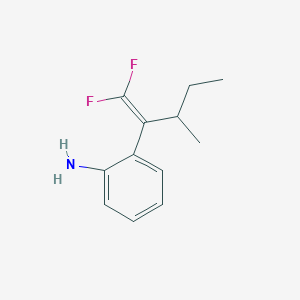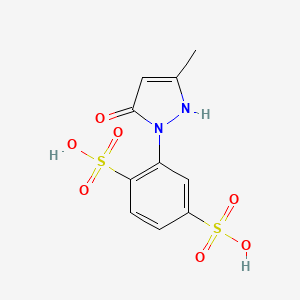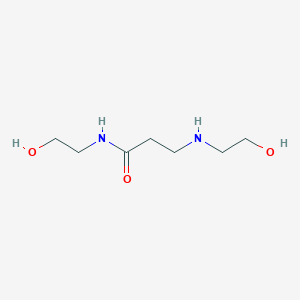
3,11-Dibenzyl-1,4,7,10,13-pentaazacyclohexadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,11-Dibenzyl-1,4,7,10,13-pentaazacyclohexadecane is a complex organic compound characterized by its unique structure, which includes five nitrogen atoms and two benzyl groups This compound belongs to the class of macrocyclic polyamines, which are known for their ability to form stable complexes with metal ions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-Dibenzyl-1,4,7,10,13-pentaazacyclohexadecane typically involves the cyclization of linear polyamines with benzyl halides. One common method is the reaction of 1,4,7,10,13-pentaazacyclohexadecane with benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3,11-Dibenzyl-1,4,7,10,13-pentaazacyclohexadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzyl alcohols and carboxylic acids.
Reduction: Formation of amines and hydrocarbons.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
3,11-Dibenzyl-1,4,7,10,13-pentaazacyclohexadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of 3,11-Dibenzyl-1,4,7,10,13-pentaazacyclohexadecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as donor sites, coordinating with metal ions to form stable chelates. This property is exploited in various applications, including catalysis and drug delivery.
相似化合物的比较
Similar Compounds
1,4,7,10,13-pentaazacyclohexadecane: Lacks the benzyl groups, making it less reactive.
15-hexadecyl-1,4,7,10,13-pentaazacyclohexadecane: Contains a hexadecyl group, altering its solubility and reactivity.
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: Contains oxygen atoms in the ring, affecting its coordination properties.
Uniqueness
3,11-Dibenzyl-1,4,7,10,13-pentaazacyclohexadecane is unique due to the presence of benzyl groups, which enhance its reactivity and potential applications. The combination of nitrogen donor sites and benzyl groups makes it a versatile compound in various fields of research.
属性
CAS 编号 |
185303-32-6 |
|---|---|
分子式 |
C25H39N5 |
分子量 |
409.6 g/mol |
IUPAC 名称 |
3,11-dibenzyl-1,4,7,10,13-pentazacyclohexadecane |
InChI |
InChI=1S/C25H39N5/c1-3-8-22(9-4-1)18-24-20-27-12-7-13-28-21-25(19-23-10-5-2-6-11-23)30-17-15-26-14-16-29-24/h1-6,8-11,24-30H,7,12-21H2 |
InChI 键 |
DCRBICBMSOSNCA-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC(NCCNCCNC(CNC1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one, 2,3-diphenyl-, (2R,3R)-](/img/structure/B12567346.png)
![N~1~,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine](/img/structure/B12567350.png)


![1-Naphthalenemethanamine, N-([1,1'-biphenyl]-4-ylmethyl)-](/img/structure/B12567363.png)
![2-[1-(2-Hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol](/img/structure/B12567367.png)

![N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenyl-pent-4-enoic acid](/img/structure/B12567376.png)
![3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium](/img/structure/B12567382.png)
![Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]-](/img/structure/B12567385.png)

![N,N-Bis[(trimethylsilyl)oxy]prop-1-en-1-amine](/img/structure/B12567401.png)

